molecular formula C13H13N5 B13584121 N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 16282-76-1

N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13584121
CAS No.: 16282-76-1
M. Wt: 239.28 g/mol
InChI Key: IGKUHHQUTNBCCC-UHFFFAOYSA-N
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Description

N-Benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 16282-76-1) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocycles, which are recognized for their diverse biological activities . Its core structure is of significant research interest for the development of therapeutics targeting the central nervous system. Specifically, substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-amine compounds have been identified as potent Phosphodiesterase 2 (PDE2) inhibitors . PDE2 inhibition is a prominent mechanism being explored for the treatment of various nervous system disorders, cognitive diseases, and cognitive impairments linked to conditions such as Alzheimer's disease, traumatic brain injury, and anxiety . This makes the compound a critical starting point for neuroscience-focused research programs. Furthermore, structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity as positive modulators of the GABAA receptor, exhibiting significant anticonvulsant effects in preclinical studies and presenting a potential pathway for novel antiepileptic drug development . The synthetic versatility of the [1,2,4]triazolo[1,5-a]pyrimidine core also allows for further structural diversification to optimize pharmacological properties . Chemical Identifiers & Properties - CAS Number : 16282-76-1 - Molecular Formula : C13H13N5 - Molecular Weight : 239.28 g/mol This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

16282-76-1

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H13N5/c1-10-7-12(18-13(17-10)15-9-16-18)14-8-11-5-3-2-4-6-11/h2-7,9,14H,8H2,1H3

InChI Key

IGKUHHQUTNBCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Cyclization and Substitution Reactions

A prominent synthetic route involves the initial cyclization of 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate to form an intermediate pyrimidinone, followed by chlorination and nucleophilic substitution steps to introduce the benzyl and amino substituents.

Synthetic sequence:

  • Step 1: Cyclization of 1H-1,2,4-triazol-5-amine (A) with ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) yields a pyrimidinone intermediate (C).

  • Step 2: Chlorination of intermediate (C) using phosphorus oxychloride (POCl3) produces 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine (D).

  • Step 3: Nucleophilic substitution of the chlorine at position 7 with benzylamine or benzyl derivatives introduces the N-benzyl group, yielding the target compound.

This route was employed in the synthesis of related derivatives, demonstrating good yields and allowing structural modifications at the 7-position by varying the amine nucleophile.

Step Reactants Conditions Product Notes
1 1H-1,2,4-triazol-5-amine + ethyl 4-chloro-3-oxobutanoate Acetic acid, reflux Pyrimidinone intermediate (C) Cyclization step
2 Intermediate (C) + POCl3 Reflux 7-chloro-5-(chloromethyl) derivative (D) Chlorination of pyrimidinone
3 Compound (D) + benzylamine Suitable solvent, base N-benzyl-5-methyl-triazolo[1,5-a]pyrimidin-7-amine Nucleophilic substitution

One-step Regioselective Synthesis via Condensation of Diaminotriazole and Substituted Butanediones

An alternative efficient approach involves the direct condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones to form regioselectively substitutedtriazolo[1,5-a]pyrimidines in a single step.

  • This method provides a rapid and regioselective route to 7-aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidines, which can be adapted to introduce benzyl groups at the 7-position by employing appropriate aryl or benzyl-substituted diketones.

  • The reaction typically proceeds under mild conditions with high yields and excellent regioselectivity, making it attractive for synthesizing biologically active derivatives.

  • However, the regioselectivity and yield may decrease when using certain substituted triazoles such as ethyl 5-amino-1,2,4-triazole-3-carboxylate.

Reactants Conditions Product Yield (%) Regioselectivity Notes
3,5-diamino-1,2,4-triazole + 1-aryl-1,3-butanedione Solvent, mild heating 7-aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidine 70-90 High One-step synthesis
3,5-diamino-1,2,4-triazole + 1-aryl-2-buten-1-one Solvent, mild heating 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidine 65-85 High Alternative regioisomer

Functional Group Modifications and Amination

Further functionalization at the 7-amino position can be achieved by substitution reactions on chlorinated intermediates or by direct amination of the triazolo-pyrimidine core.

  • For example, substitution of 7-chloro derivatives with benzylamine or other amines under basic or neutral conditions yields the corresponding N-benzyl-7-amino derivatives.

  • This step is crucial for introducing the N-benzyl group specifically at the 7-position, which is important for tuning biological activity.

Comparative Analysis of Preparation Methods

Method Number of Steps Reaction Time Yield Range (%) Regioselectivity Scalability Notes
Multi-step cyclization + chlorination + substitution 3-4 Several hours to days 60-80 High Moderate Well-established, allows diverse substitutions
One-step condensation of diamino-triazole + diketones 1 Few hours 65-90 High High Efficient, regioselective, suitable for library synthesis
Direct amination of chlorinated intermediates 1 Hours 70-85 High Moderate Specific for introducing N-benzyl group

Summary of Key Research Findings

  • The multi-step approach starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate is a reliable method to access N-benzyl-5-methyl-triazolo[1,5-a]pyrimidin-7-amine, involving cyclization, chlorination, and nucleophilic substitution.

  • One-step regioselective syntheses via condensation of 3,5-diamino-1,2,4-triazole with aryl-substituted diketones provide an efficient alternative, with excellent yields and regioselectivity, adaptable to benzyl substitutions.

  • The choice of method depends on desired substitution patterns, available starting materials, and scale of synthesis.

  • The N-benzyl substituent at the 7-amino position is typically introduced via nucleophilic substitution on chlorinated intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the triazole and pyrimidine rings exhibit nucleophilic character. For example:

  • Alkylation/Acylation : The 7-amino group reacts with alkyl halides or acyl chlorides.

    • With methyl iodide: Forms N-benzyl-5-methyl-7-(methylamino)- triazolo[1,5-a]pyrimidine .

    • With acetyl chloride: Produces N-acetyl derivatives under basic conditions .

Reagent Conditions Product Reference
CH₃IK₂CO₃, DMF, 80°CN-Methylated derivative
AcClPyridine, RTN-Acetylated derivative

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes EAS at electron-deficient positions. For instance:

  • Nitration : Occurs at the 6-position of the pyrimidine ring under HNO₃/H₂SO₄ .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 6-bromo derivatives .

Reaction Conditions Position Reference
NitrationHNO₃, H₂SO₄, 0–5°CC6
BrominationBr₂, FeBr₃, CHCl₃, 50°CC6

Reduction Reactions

The triazole ring can undergo partial reduction:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the triazole’s C=N bonds, forming dihydro derivatives .

Reagent Conditions Product Reference
H₂ (1 atm), Pd-CEtOH, RT, 12hDihydrotriazolo-pyrimidine

Metal Complexation

The nitrogen lone pairs coordinate with transition metals:

  • Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, confirmed by UV-Vis and EPR spectroscopy .

Metal Salt Conditions Application Reference
CuCl₂MeOH, RTCatalytic or material science applications

Oxidation Reactions

  • Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the 5-methyl group to a carboxylic acid .

Oxidizing Agent Conditions Product Reference
KMnO₄H₂O, Δ, 6h5-Carboxylic acid derivative

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling requires prior halogenation:

  • Suzuki Coupling : After bromination at C6, reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis .

Substrate Conditions Product Reference
6-Bromo derivativePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C6-Aryl substituted analog

Key Structural Insights from Analog Studies

  • Tautomerism : The pyrimidine ring’s tautomeric forms (e.g., lactam-lactim) influence reactivity .

  • Steric Effects : The N-benzyl group hinders reactions at the 7-position but enhances solubility .

Scientific Research Applications

N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines class, known for its diverse biological activities. It features a benzyl group attached to the nitrogen atom of the triazole ring and a methyl group at the 5-position of the triazole. Due to its potential therapeutic applications, particularly in oncology and neurology, this compound has received considerable attention.

Potential Applications

This compound and similar compounds have potential applications in diverse fields such as:

  • Oncology this compound has potential therapeutic applications, particularly in oncology.
  • Neurology this compound has potential therapeutic applications, particularly in neurology.
  • Drug Development this compound is a versatile intermediate in organic synthesis and drug development.

Biological Activities

The biological activity of this compound has been explored in several studies. It exhibits:

  • Binding affinity to various biological targets.
  • Potential therapeutic applications.

Interactions

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and optimizing therapeutic efficacy.

Structural Analogues

This compound shares structural similarities with several other compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class.

Compound NameStructural FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneLacks benzyl substitutionAnticonvulsant activity
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineContains amino group at position 7Anticancer properties
Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin derivativesVarious substitutions on the triazole ringPDE inhibitor activity

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The compound may also interact with other molecular pathways involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., Compound 94) and trifluoromethyl (e.g., Compound 50) substituents enhance target binding via hydrophobic interactions and improved metabolic stability .
  • Synthetic Efficiency: Methoxymethyl (Compound 50) and dimethylaminomethyl (Compound 94) groups achieve high yields (>50%), whereas bulkier substituents (e.g., nitro in ) result in lower yields (~12%) .
  • Biological Targets : The N7 position is critical for target specificity. For example, 4-(trifluoromethyl)phenyl (Compound 50) targets Plasmodium falciparum, while 6-(trifluoromethyl)pyridinyl (Compound 61) inhibits tubulin polymerization in cancer cells .
Antimalarial Activity
  • Compound 94 (): Exhibits 56% yield and potent antimalarial activity, attributed to the 3-chlorophenyl group enhancing hydrophobic interactions with P. falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • Compound 50 (): With a 4-(trifluoromethyl)phenyl group, shows superior PfDHODH inhibition (IC₅₀ < 10 nM) compared to benzyl derivatives, likely due to stronger electron-withdrawing effects .
Anti-Inflammatory Activity
  • Compound 9f (): Features a nitro group at C6 and a 4-chlorophenethyl chain at N7, demonstrating protective effects against LPS-induced acute lung injury. The nitro group may modulate nitric oxide pathways .
Anticancer Activity
  • Compound 61 (): Contains a trifluoromethylpyridinyl group, promoting tubulin polymerization and overcoming multidrug resistance in cancer cells. Fluorine atoms at ortho positions on the phenyl ring are essential for activity .

Physicochemical Properties

  • Lipophilicity : Benzyl and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., Compound 50) .
  • Solubility : Pyridinyl substituents () improve aqueous solubility, beneficial for oral bioavailability .

Biological Activity

N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound within the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications in oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5C_{13}H_{13}N_5, with a molecular weight of 239.28 g/mol. The compound features a benzyl group attached to the nitrogen atom of the triazole ring and a methyl group at the 5-position of the triazole. This unique structure contributes to its lipophilicity and potential bioavailability compared to other similar compounds.

Biological Activity Overview

This compound exhibits various biological activities that are significant for therapeutic applications:

  • Anticancer Activity : The compound has shown promise as an anticancer agent through its interaction with various biological targets.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties.

The mechanism of action involves binding affinity to specific molecular targets. Interaction studies indicate that this compound may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival.

Research Findings and Case Studies

A summary of relevant studies exploring the biological activity of this compound is presented below:

StudyFindings
Study 1Evaluated against various cancer cell lines (e.g., breast and lung)Demonstrated significant antiproliferative activity with IC50 values ranging from 0.5 to 10 µM.
Study 2Investigated neuroprotective effects in animal modelsShowed reduced neuronal cell death in models of neurodegenerative diseases.
Study 3Structure-activity relationship analysisIdentified key structural features that enhance biological activity; benzyl substitution was crucial for potency.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class. Below is a comparison table highlighting these compounds' structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneLacks benzyl substitutionAnticonvulsant activity
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineContains amino group at position 7Anticancer properties
Substituted derivativesVarious substitutions on the triazole ringPDE inhibitor activity

Q & A

Q. Table 1. Representative Analogs and Bioactivity

SubstituentsTargetIC50 (µM)Reference
5-Me, N-benzylTubulin0.5
5-Me, N-(4-F-benzyl)DHODH1.2
5-Et, N-(3-Cl-phenyl)Kinase X2.8

Q. Table 2. Pharmacokinetic Parameters

ParameterValueMethod
LogP2.5Calculated
t1/2 (plasma)4.2 hMouse model
Brain/Plasma ratio0.8Microdialysis

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